Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate
Overview
Description
Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation : This compound has been utilized in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process results in the formation of 2-oxo-carboxamide type derivatives or carboxamides with excellent yields, demonstrating its utility in complex organic syntheses (Müller et al., 2005).
Synthesis and Structure of N-acetylated Derivatives : Another application is in the synthesis and structural analysis of N-acetylated derivatives. Studies on compounds like methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have shown significant insights into the susceptibility to acetylation and the regioselective formation of acetylated products (Dzygiel et al., 2004).
Functionalization of Pyridazin-3(2H)-one Ring : Research has also focused on the aminocarbonylation of pyridazinones, which involves the use of compounds like methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate. This leads to the formation of amides and amines, indicating its role in the functionalization of complex organic structures (Takács et al., 2012).
Photochemical Synthesis : This compound is involved in photochemical synthesis processes. For example, research on the photochemical synthesis of phenyl-2-thienyl derivatives has shown that irradiation of halogenothiophenes can result in the formation of various phenyl derivatives, showcasing the compound's utility in photochemically induced reactions (Antonioletti et al., 1986).
Synthesis and Biodistribution of Radioiodinated Amino Acids : The compound has been studied in the context of synthesizing radioiodinated amino acids, which are crucial in various medical applications, such as in brain tumor studies (Krummeich et al., 1994).
properties
IUPAC Name |
methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO3/c1-5-3-6(15)4-7(9(17)19-2)8(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWIPONZAKKGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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